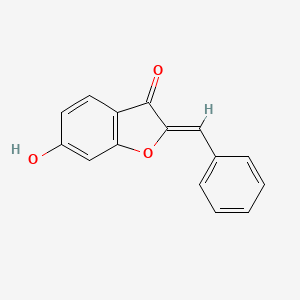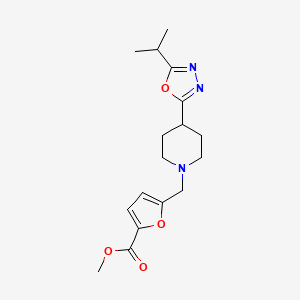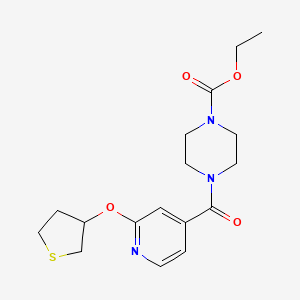![molecular formula C16H19N3O5 B2565020 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide CAS No. 868229-00-9](/img/structure/B2565020.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane. It has been extensively studied for its potential applications in molecular imaging and drug development.
科学的研究の応用
Oxidative Radical Cyclization
A study by Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, using N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide as a precursor. This process facilitated the synthesis of tetrahydroindol-2-one and 4-acetoxyerythrinane, contributing to the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Antimicrobial Activity
Another research led by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating that these compounds exhibit good antibacterial and antifungal activities. This study contributes to understanding the compound's potential in developing new antimicrobial treatments (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Drug Synthesis
The synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, by Sharma et al. (2018), highlights the compound's structure and potential efficacy against cancer through in silico modeling. This provides insights into the structural basis for its anticancer activity (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Heterocyclic Derivatives and Guanidine Formation
Research on the formation and X-ray structure determination of heterocyclic derivatives of guanidine, including compounds like N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo[l,2-a]pyrimidin-6-ylidene)acetamide, reveals the structural and synthetic pathways for creating novel compounds with potential biological activities (Banfield, Fallon, & Gatehouse, 1987).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-3-10(7-13(12)24-2)5-6-17-14(20)8-11-9-15(21)19-16(22)18-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQHOWLJVJQIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2564945.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)


![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)

![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)



![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)